1-(Cyanomethyl)-1-methyl-4-oxopiperidin-1-ium bromide

Description

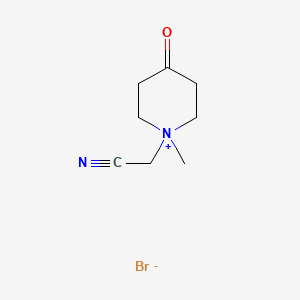

1-(Cyanomethyl)-1-methyl-4-oxopiperidin-1-ium bromide is a quaternary ammonium salt with a piperidine ring structure. This compound is notable for its utility in various organic synthesis processes, particularly in the formation of heterocyclic compounds. The presence of the cyanomethyl group and the piperidinium core makes it a versatile intermediate in chemical reactions.

Properties

CAS No. |

499219-13-5 |

|---|---|

Molecular Formula |

C8H13BrN2O |

Molecular Weight |

233.11 g/mol |

IUPAC Name |

2-(1-methyl-4-oxopiperidin-1-ium-1-yl)acetonitrile;bromide |

InChI |

InChI=1S/C8H13N2O.BrH/c1-10(7-4-9)5-2-8(11)3-6-10;/h2-3,5-7H2,1H3;1H/q+1;/p-1 |

InChI Key |

BTUWLABVFIISEJ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCC(=O)CC1)CC#N.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyanomethyl)-1-methyl-4-oxopiperidin-1-ium bromide typically involves the reaction of piperidine derivatives with cyanomethyl halides. One common method is the alkylation of 4-oxopiperidine with cyanomethyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

1-(Cyanomethyl)-1-methyl-4-oxopiperidin-1-ium bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form complex heterocyclic structures.

Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Bases: Sodium hydroxide, potassium carbonate, and triethylamine are commonly used bases.

Solvents: Aprotic solvents like acetonitrile, DMF, and dichloromethane are preferred.

Catalysts: Transition metal catalysts such as palladium or nickel can be used in certain reactions to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyridines, isoquinolines, and imidazoles. These products are valuable intermediates in pharmaceutical and agrochemical industries.

Scientific Research Applications

1-(Cyanomethyl)-1-methyl-4-oxopiperidin-1-ium bromide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials, including ionic liquids and catalysts.

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)-1-methyl-4-oxopiperidin-1-ium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyanomethyl group can participate in nucleophilic addition or substitution reactions, while the piperidinium core can stabilize reaction intermediates through resonance and inductive effects. The compound’s reactivity is influenced by the electronic and steric properties of its substituents.

Comparison with Similar Compounds

Similar Compounds

1-(Cyanomethyl)pyridinium bromide: Similar structure but with a pyridine ring instead of a piperidine ring.

1-(Cyanomethyl)isoquinolinium bromide: Contains an isoquinoline ring, offering different electronic properties.

1-(Cyanomethyl)benzimidazolium bromide: Features a benzimidazole ring, which can participate in different types of chemical reactions.

Uniqueness

1-(Cyanomethyl)-1-methyl-4-oxopiperidin-1-ium bromide is unique due to its piperidinium core, which provides a balance of stability and reactivity. This makes it a versatile intermediate in organic synthesis, capable of forming a wide range of heterocyclic compounds under mild conditions. Its ability to participate in both nucleophilic and electrophilic reactions further enhances its utility in various chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.